

Definitive Spectroscopic Guide to Confirming 4-Amino-1-butanol Identity

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Compound of Interest

Compound Name: 4-Amino-1-butanol

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A Comparative Analysis Against Common Homologues

For researchers, scientists, and professionals in drug development, unambiguous identification of chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic data for **4-Amino-1-butanol** against its common homologues, 3-Amino-1-propanol and 5-Amino-1-pentanol. By presenting key discriminators in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical tool for confirming the identity of **4-Amino-1-butanol**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **4-Amino-1-butanol** and its common alternatives. This data is essential for distinguishing between these closely related compounds.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

Compound	-CH ₂ (OH)	-CH ₂ -CH ₂ (OH)	-CH ₂ -CH ₂ N-	-CH ₂ N-	-NH ₂ & -OH
4-Amino-1-butanol	~3.65 ppm (t)	~1.60 ppm (m)	~1.54 ppm (m)	~2.72 ppm (t)	Variable
3-Amino-1-propanol	~3.73 ppm (t)	~1.68 ppm (quintet)	-	~2.88 ppm (t)	~7.36 ppm (s, broad)[1]
5-Amino-1-pentanol	~3.64 ppm (t)	~1.57 ppm (m)	~1.42 ppm (m)	~2.70 ppm (t)	Variable

Note: Chemical shifts (ppm) are referenced to TMS (Tetramethylsilane). Multiplicity is denoted as t (triplet), m (multiplet), and quintet. Coupling constant (J) values are typically in the range of 6-7 Hz for triplets.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compound	-CH ₂ (OH)	-CH ₂ -CH ₂ (OH)	-CH ₂ -CH ₂ N-	-CH ₂ -CH ₂ -CH ₂ N-	-CH ₂ N-
4-Amino-1-butanol	~62.5 ppm	~32.7 ppm	~28.5 ppm	-	~42.0 ppm
3-Amino-1-propanol	~63.9 ppm	~34.0 ppm	-	-	~40.1 ppm
5-Amino-1-pentanol	~62.8 ppm	~32.5 ppm	~23.5 ppm	~32.9 ppm	~42.2 ppm

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group	4-Amino-1-butanol	3-Amino-1-propanol	5-Amino-1-pentanol
O-H stretch (alcohol)	3350-3450 (broad)	3350-3450 (broad)	3350-3450 (broad)
N-H stretch (amine)	3280-3380 (two bands for primary amine)	3280-3380 (two bands for primary amine)	3280-3380 (two bands for primary amine)
C-H stretch (alkane)	2850-2950	2850-2950	2850-2950
C-O stretch	~1050	~1060	~1050
N-H bend	~1600	~1600	~1600

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectra

Compound	Molecular Ion [M] ⁺	Base Peak	Key Fragment Ions
4-Amino-1-butanol	89	30 ([CH ₂ NH ₂] ⁺)	71 ([M-H ₂ O] ⁺), 45, 28[2][3]
3-Amino-1-propanol	75	30 ([CH ₂ NH ₂] ⁺)	57 ([M-H ₂ O] ⁺), 44, 31[4][5]
5-Amino-1-pentanol	103	30 ([CH ₂ NH ₂] ⁺)	85 ([M-H ₂ O] ⁺), 43, 56

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the amino alcohol sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the range of 0-10 ppm.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with an exponential window function and perform Fourier transformation.
 - Reference the spectrum to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm).
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0-80 ppm.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Process the data with an exponential window function and perform Fourier transformation.
 - Reference the spectrum to the CDCl_3 solvent peak ($\delta = 77.16$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As these amino alcohols are liquids at room temperature, a neat sample can be analyzed. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[\[6\]](#)[\[7\]](#)
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.

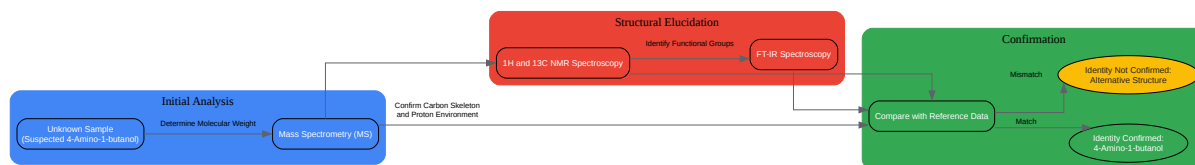
- Place the sample-loaded plates in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-600 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS). For GC-MS, a derivatization step, for example with trifluoroacetic anhydride (TFAA), may be necessary to improve volatility.[8]
- **Instrumentation:** Employ a mass spectrometer with an Electron Ionization (EI) source.
- **Data Acquisition:**
 - Set the ionization energy to a standard value of 70 eV.
 - Acquire the mass spectrum over a mass range of m/z 10 to 150.
 - Identify the molecular ion peak and the major fragment ions. The base peak is the most intense peak in the spectrum.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the spectroscopic confirmation of **4-Amino-1-butanol**.



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Caption: Workflow for the spectroscopic identification of **4-Amino-1-butanol**.

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